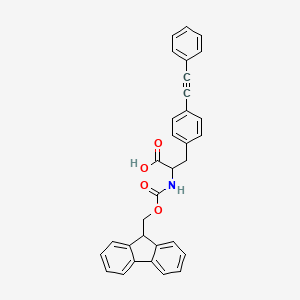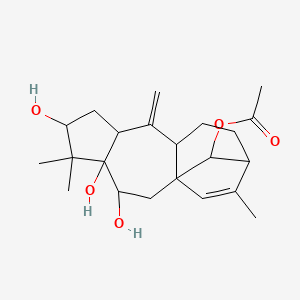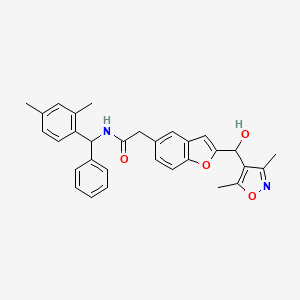
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid, which is crucial for its role in solid-phase peptide synthesis. The phenylethynyl group attached to the phenylalanine residue introduces unique chemical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine typically involves multiple steps:
Fmoc Protection: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Sonogashira Coupling: The phenylethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 4-iodo-L-phenylalanine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Oxidation and Reduction: The phenylethynyl group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the phenylethynyl group.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(2-phenylethynyl)-L-phenylalanine.
Peptide Fragments: Coupling reactions result in the formation of peptide chains incorporating the phenylethynyl-modified phenylalanine.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used in the synthesis of peptides with unique structural and functional properties.
Bioconjugation: The phenylethynyl group can be used for click chemistry reactions, enabling the attachment of various biomolecules.
Drug Development: Modified peptides incorporating this compound are studied for their potential therapeutic properties.
Material Science: The compound is used in the development of novel materials with specific chemical functionalities.
Wirkmechanismus
The mechanism of action of N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Bioconjugation: The phenylethynyl group participates in click chemistry reactions, forming stable triazole linkages with azides.
Drug Development: Modified peptides may interact with specific molecular targets, influencing biological pathways and exhibiting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine can be compared with other Fmoc-protected amino acids and phenylethynyl-modified compounds:
N-Fmoc-L-phenylalanine: Lacks the phenylethynyl group, resulting in different chemical properties and applications.
N-Fmoc-4-iodo-L-phenylalanine: Precursor in the synthesis of this compound, used in similar peptide synthesis applications.
N-Fmoc-4-(2-phenylethynyl)-L-tyrosine: Similar structure but with a hydroxyl group on the phenyl ring, leading to different reactivity and applications.
This compound stands out due to its unique combination of the Fmoc protecting group and the phenylethynyl modification, making it a versatile tool in peptide synthesis and various scientific research fields.
Eigenschaften
Molekularformel |
C32H25NO4 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(20-24-18-16-23(17-19-24)15-14-22-8-2-1-3-9-22)33-32(36)37-21-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-13,16-19,29-30H,20-21H2,(H,33,36)(H,34,35) |
InChI-Schlüssel |
XXPMTACBYYCRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl](/img/structure/B12304537.png)
![1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate](/img/structure/B12304538.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)

![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)


![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde](/img/structure/B12304591.png)
![[3-[[2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-(2-oxopyrrolidin-3-yl)butyl] dihydrogen phosphate](/img/structure/B12304593.png)
![rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12304600.png)

![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)
![17-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304621.png)
![rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol](/img/structure/B12304622.png)
